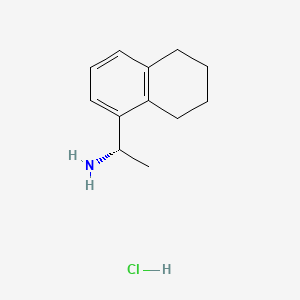

(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride

Descripción general

Descripción

(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is a chiral amine compound with significant interest in various scientific fields. This compound features a tetrahydronaphthalene ring system, which is a partially saturated naphthalene, and an ethanamine side chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves the following steps:

-

Starting Material Preparation: : The synthesis begins with the preparation of the tetrahydronaphthalene ring system. This can be achieved through hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

-

Chiral Amine Introduction: : The introduction of the chiral amine group can be accomplished through asymmetric synthesis. One common method is the use of chiral auxiliaries or catalysts to induce chirality during the formation of the ethanamine side chain. For instance, asymmetric reduction of a ketone intermediate using a chiral reducing agent like (S)-CBS catalyst can yield the desired chiral amine.

-

Formation of Hydrochloride Salt: : The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or oximes under specific conditions.

-

Reduction: : Reduction reactions can further saturate the tetrahydronaphthalene ring or reduce any intermediate imines back to amines.

-

Substitution: : The ethanamine side chain can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenated compounds like alkyl halides or sulfonates are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Further saturated tetrahydronaphthalene derivatives.

Substitution: Various substituted ethanamine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules, such as enzymes and receptors. Its structure allows it to mimic certain natural compounds, making it useful in studying biochemical pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions due to its structural similarity to neurotransmitters.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of (S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanamine side chain can form hydrogen bonds and ionic interactions with active sites, while the tetrahydronaphthalene ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

®-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride: The enantiomer of the compound, differing in its chiral configuration.

1-(Naphthalen-1-yl)ethan-1-amine hydrochloride: Lacks the tetrahydro modification, resulting in different chemical and biological properties.

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)propan-1-amine hydrochloride: Similar structure but with a propanamine side chain instead of ethanamine.

Uniqueness

(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the tetrahydronaphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Actividad Biológica

(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly in the context of its role as a pharmacological agent.

Tetrahydronaphthalene derivatives have emerged as promising candidates in medicinal chemistry due to their diverse biological activities. The specific compound this compound has been investigated for its potential applications in treating conditions such as tuberculosis and its interactions with various receptors.

2. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can vary based on the desired purity and yield. The compound is typically synthesized via amination reactions involving tetrahydronaphthalene derivatives.

2.1 Structure-Activity Relationships

Research has shown that modifications to the tetrahydronaphthalene core can significantly affect the biological activity of these compounds. For instance, studies on related tetrahydronaphthalene amides have demonstrated potent inhibitory effects on Mycobacterium tuberculosis (M.tb), with some analogues exhibiting minimum inhibitory concentrations (MIC) less than 1 μg/mL . This suggests that structural variations can enhance or diminish activity against specific biological targets.

3.1 Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties. In vitro studies have indicated that certain tetrahydronaphthalene derivatives can inhibit the growth of M.tb by targeting bacterial ATP synthase . This mechanism offers a promising approach for developing new treatments for drug-resistant tuberculosis.

3.2 Dopamine Receptor Interaction

The compound has also been evaluated for its interaction with dopamine receptors. A study identified novel D3 dopamine receptor agonists among tetrahydronaphthalene derivatives, indicating that structural features influence receptor affinity and selectivity . The biological activity at these receptors may provide insights into potential therapeutic applications in neuropharmacology.

4.1 Efficacy Against Tuberculosis

A prominent case study involved testing a series of tetrahydronaphthalene amides against M.tb. The results showed that specific modifications to the tetrahydronaphthalene structure enhanced potency and selectivity towards the ATP synthase target . These findings underscore the importance of SAR in guiding the development of effective antimicrobial agents.

4.2 Neuropharmacological Applications

Another study focused on the neuropharmacological effects of tetrahydronaphthalene derivatives, particularly their agonistic activity at dopamine receptors. Compounds similar to this compound demonstrated varying degrees of receptor activation and inhibition . This highlights their potential role in addressing neurological disorders.

5. Conclusion

This compound exhibits significant biological activity across various domains, particularly in antimicrobial and neuropharmacological contexts. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing its therapeutic potential.

6. Data Tables

| Compound | Target | Activity | MIC (μg/mL) |

|---|---|---|---|

| THNA 001 | M.tb ATP Synthase | Inhibition | < 1 |

| THNA 002 | D3 Dopamine Receptor | Agonist | EC50 = 278 ± 62 |

| THNA 003 | D2 Dopamine Receptor | Inactive | - |

Propiedades

IUPAC Name |

(1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h4,6,8-9H,2-3,5,7,13H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZVCPMICBZLTQ-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1CCCC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=C1CCCC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.